Glucosyldigitaloside de déhydroadynerigénine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

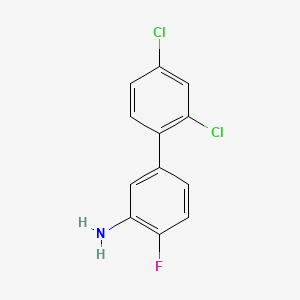

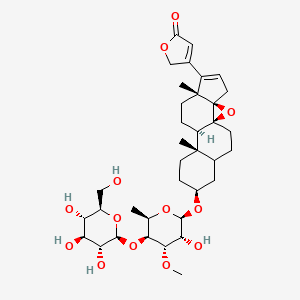

3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one, also known as 3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one, is a useful research compound. Its molecular formula is C36H52O13 and its molecular weight is 692.799. The purity is usually 95%.

BenchChem offers high-quality 3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche pharmaceutique

Le glucosyldigitaloside de déhydroadynerigénine présente des propriétés antioxydantes et anti-inflammatoires, ce qui en fait un composé précieux pour la recherche pharmaceutique . Il peut être utilisé dans le développement de nouveaux médicaments destinés à traiter les pathologies associées au stress oxydatif et à l’inflammation.

Chimie analytique

En chimie analytique, ce composé sert de référence standard pour les tests de contrôle qualité . Sa structure et sa pureté bien définies en font un excellent candidat pour l’étalonnage des instruments et la validation des méthodes analytiques.

Biotechnologie

Les propriétés bioactives du this compound sont intéressantes pour les applications biotechnologiques, en particulier dans le développement de biosenseurs et de bioessais . Son interaction avec les systèmes biologiques peut fournir des informations sur les processus cellulaires et les voies moléculaires.

Agriculture

Bien que les références directes à son utilisation en agriculture soient limitées, des composés comme le this compound pourraient potentiellement être explorés pour leurs propriétés de stimulation de la croissance ou de répulsif contre les ravageurs en raison de leur nature bioactive .

Industrie alimentaire

Bien qu’il ne soit pas directement utilisé dans les produits alimentaires, son activité antioxydante pourrait inspirer la synthèse de composés similaires qui améliorent la conservation et la sécurité des aliments .

Cosmétiques

Compte tenu de ses effets antioxydants et anti-inflammatoires, le this compound pourrait être étudié pour une utilisation dans des formulations cosmétiques afin de protéger la peau des dommages oxydatifs et de réduire l’inflammation .

Mécanisme D'action

Dehydroadynerigenin glucosyldigitaloside, also known as 3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one, is a natural product that belongs to the class of flavonoids . It is a secondary metabolite found in plants and has many bioactive properties .

Mode of Action

It is known to possess antioxidant activity and anti-inflammatory effects , suggesting that it may interact with targets involved in oxidative stress and inflammation.

Biochemical Pathways

The exact biochemical pathways affected by Dehydroadynerigenin glucosyldigitaloside are currently unknown. Given its antioxidant and anti-inflammatory properties , it is plausible that it may influence pathways related to oxidative stress and inflammation.

Result of Action

Its known antioxidant and anti-inflammatory properties suggest that it may help mitigate oxidative stress and inflammation at the cellular level .

Conclusion

While Dehydroadynerigenin glucosyldigitaloside is known to possess antioxidant and anti-inflammatory properties , much about its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, and the influence of environmental factors, remains to be elucidated

Analyse Biochimique

Biochemical Properties

Dehydroadynerigenin glucosyldigitaloside plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. Additionally, it interacts with inflammatory mediators, reducing inflammation through inhibition of pro-inflammatory cytokines .

Cellular Effects

Dehydroadynerigenin glucosyldigitaloside influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate cell signaling pathways such as the NF-κB pathway, leading to reduced inflammation. Furthermore, it affects gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes. This compound also impacts cellular metabolism by enhancing the activity of enzymes involved in detoxification processes .

Molecular Mechanism

At the molecular level, Dehydroadynerigenin glucosyldigitaloside exerts its effects through binding interactions with specific biomolecules. It binds to and inhibits the activity of enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress. Additionally, it activates antioxidant response elements (ARE) in the genome, leading to increased expression of antioxidant proteins. This compound also inhibits the activation of pro-inflammatory transcription factors, resulting in decreased expression of inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dehydroadynerigenin glucosyldigitaloside have been observed to change over time. The compound is relatively stable when stored at -20°C for long-term storage. Its efficacy may decrease if stored in solution at -20°C for more than one month. Long-term studies have shown that Dehydroadynerigenin glucosyldigitaloside maintains its bioactive properties over extended periods, with minimal degradation .

Dosage Effects in Animal Models

The effects of Dehydroadynerigenin glucosyldigitaloside vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress. At higher doses, it may cause toxic or adverse effects, including liver toxicity and gastrointestinal disturbances. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm .

Metabolic Pathways

Dehydroadynerigenin glucosyldigitaloside is involved in various metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as superoxide dismutase (SOD) and catalase, enhancing their activity and promoting the detoxification of ROS. Additionally, it affects metabolic flux by modulating the levels of key metabolites involved in antioxidant defense and inflammatory responses .

Transport and Distribution

Within cells and tissues, Dehydroadynerigenin glucosyldigitaloside is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to plasma proteins, facilitating its distribution throughout the body. The compound accumulates in tissues with high oxidative stress and inflammation, such as the liver and kidneys, where it exerts its bioactive effects .

Subcellular Localization

Dehydroadynerigenin glucosyldigitaloside is localized to specific subcellular compartments, including the cytoplasm and mitochondria. Its activity is influenced by its localization, as it targets enzymes and proteins involved in oxidative stress and inflammation within these compartments. Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific cellular locations .

Propriétés

IUPAC Name |

3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52O13/c1-17-29(48-31-27(41)26(40)25(39)22(15-37)47-31)30(43-4)28(42)32(45-17)46-20-6-9-33(2)19(14-20)5-11-35-23(33)8-10-34(3)21(7-12-36(34,35)49-35)18-13-24(38)44-16-18/h7,13,17,19-20,22-23,25-32,37,39-42H,5-6,8-12,14-16H2,1-4H3/t17-,19?,20+,22-,23-,25-,26+,27-,28-,29+,30+,31+,32+,33+,34-,35+,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJZNLQMTRZTJF-WPBYJKQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)OC8C(C(C(C(O8)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5(C(=CC[C@]56[C@]4(O6)CCC3C2)C7=CC(=O)OC7)C)C)O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,1-Dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]acetic acid](/img/structure/B597883.png)

![N-[(1R)-1-(Hydroxymethyl)butyl]carbamic acid 1,1-dimethylethyl ester](/img/structure/B597889.png)

![4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid](/img/structure/B597890.png)

![Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B597891.png)

![3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B597893.png)

![6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B597894.png)